molecular formula C6H10Cl2N2O2 B096663 N,N'-Bis(2-chloroethyl)oxamide CAS No. 16813-43-7

N,N'-Bis(2-chloroethyl)oxamide

Cat. No.: B096663
CAS No.: 16813-43-7
M. Wt: 213.06 g/mol
InChI Key: MUAULJMMFLVLHM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N,N'-Bis(2-chloroethyl)oxamide (CAS: 16813-43-7, molecular formula: C₆H₁₀Cl₂N₂O₂) is a bis-chloroethyl derivative of oxamide. It is synthesized via the reaction of diethyl oxalate with 2-chloroethylamine hydrochloride, followed by purification steps .

For instance, related chloroethyl phosphorodiamidates (e.g., 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) are metabolites of cyclophosphamide and iphosphamide, anticancer agents . The chloroethyl groups may facilitate DNA alkylation, a mechanism shared with chemotherapeutic alkylating agents .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N,N'-Bis(2-chloroethyl)oxamide primarily involves the reaction of oxalyl chloride with 2-chloroethylamine. This two-step process begins with the preparation of oxalyl chloride, followed by its controlled reaction with the amine.

Oxalyl Chloride Synthesis

Oxalyl chloride is synthesized via the reaction of oxalic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

HOOC-COOH+2SOCl2ClCO-COCl+2SO2+2HCl\text{HOOC-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{ClCO-COCl} + 2 \, \text{SO}2 + 2 \, \text{HCl}

Anhydrous conditions are critical to prevent hydrolysis of oxalyl chloride to oxalic acid .

Amine Coupling Reaction

The oxalyl chloride is then reacted with 2-chloroethylamine in the presence of a tertiary amine base, such as triethylamine (TEA), which neutralizes HCl byproducts and drives the reaction to completion:

ClCO-COCl+2NH2(CH2Cl)(ClCH2CH2NH)2CO-CO+2HCl\text{ClCO-COCl} + 2 \, \text{NH}2(\text{CH}2\text{Cl}) \rightarrow \text{(ClCH}2\text{CH}2\text{NH)}_2\text{CO-CO} + 2 \, \text{HCl}

Key parameters include:

  • Temperature : Maintained at −10°C to 0°C to prevent thermal degradation of intermediates .

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with water content <0.01% .

  • Stoichiometry : A 1–5% molar excess of 2-chloroethylamine ensures complete conversion .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and reproducibility. Continuous flow reactors are employed to enhance heat transfer and reaction control, reducing the risk of exothermic runaway reactions.

Process Optimization

  • Residence Time : Optimized to 30–60 minutes per batch.

  • Yield : Achieves 85–92% purity after recrystallization from ethanol .

  • Byproduct Management : HCl is captured using scrubbers to meet environmental regulations.

Comparative Analysis of Methodologies

The table below contrasts laboratory-scale and industrial-scale synthesis parameters:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom flask)Continuous Flow Reactor
Temperature Control Ice bathsJacketed reactors with coolant
Solvent DCM (99.9% purity)THF (recycled, >99.5% purity)
Base TriethylamineAutomated TEA dosing systems
Yield 75–80%85–92%

Mechanistic Insights and Side Reactions

Competing Pathways

  • Hydrolysis : Uncontrolled moisture leads to oxamide formation, reducing yield:

    (ClCH2CH2NH)2CO-CO+H2ONH2CO-CONH2+2ClCH2CH2OH\text{(ClCH}_2\text{CH}_2\text{NH)}_2\text{CO-CO} + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{CO-CONH}_2 + 2 \, \text{ClCH}_2\text{CH}_2\text{OH}
  • Polymerization : Elevated temperatures (>10°C) promote oligomerization of 2-chloroethylamine.

Mitigation Strategies

  • Stoichiometric Precision : Excess oxalyl chloride (1.05 equiv) ensures complete amine consumption.

  • Inert Atmosphere : Nitrogen or argon sparging minimizes oxidative degradation .

Recent Advances and Patented Innovations

A 2025 patent (US20180086780A1) outlines a novel single-vessel synthesis method for analogous chloroethyl compounds, emphasizing:

  • Low-Temperature Cyclization : Conducted at −12°C to −8°C to stabilize reactive intermediates .

  • Base Selection : Triethylamine serves dual roles as HCl scavenger and reaction rate modulator .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-chloroethyl)oxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form oxamide and 2-chloroethanol.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

    Oxidation and Reduction: Strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Scientific Research Applications

Research indicates that N,N'-Bis(2-chloroethyl)oxamide exhibits notable anticancer properties . It has been studied for its ability to inhibit growth in various cancer cell lines through mechanisms that disrupt essential cellular processes. Key findings include:

  • Mechanism of Action : The compound may interfere with DNA replication or repair mechanisms, leading to increased apoptosis in cancer cells.
  • Binding Studies : Interaction studies using techniques like nuclear magnetic resonance (NMR) spectroscopy have revealed its binding affinities with biomolecules, potentially influencing cancer-related signaling pathways.

Applications in Medicinal Chemistry

  • Anticancer Agent : this compound shows promise as a lead compound for developing new anticancer drugs. Its structural similarity to existing chemotherapeutics allows it to be explored for enhanced efficacy and reduced side effects.
  • Drug Development : The compound's ability to form stable hydrogen-bonded structures enhances its solubility and bioavailability, making it a candidate for formulation into drug delivery systems.
  • Research Tool : As a research reagent, it can be utilized in studies investigating cellular mechanisms of cancer progression and treatment resistance.

Case Studies

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency.
  • Mechanistic Insights : Research utilizing mass spectrometry has provided insights into how this compound interacts with DNA, suggesting potential pathways for inducing cytotoxicity through alkylation mechanisms similar to those observed with nitrogen mustards .

Mechanism of Action

The mechanism of action of N,N’-Bis(2-chloroethyl)oxamide involves the interaction of its chloroethyl groups with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophiles such as amino acids, proteins, and nucleic acids, leading to modifications in their structure and function. This interaction can affect various molecular targets and pathways, including enzyme activity and DNA replication .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Functional Comparisons

The table below highlights key structural features, properties, and applications of N,N'-Bis(2-chloroethyl)oxamide and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound 2-Chloroethyl C₆H₁₀Cl₂N₂O₂ 213.06 Potential alkylating activity Pharmaceutical intermediates (inferred)
N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide (HAO) 2-Hydroxynaphthylidene C₂₂H₁₆N₄O₂ 376.39 Corrosion inhibition (85–95% efficiency) Corrosion inhibitor in 3.5% NaCl solutions
N,N'-Bis(2-hydroxyethyl)oxamide (BHEOD) 2-Hydroxyethyl C₆H₁₂N₂O₄ 200.17 High thermal stability (>300°C) Polyurethane foam production
N,N′-Dibutyloxamide Butyl C₁₀H₂₀N₂O₂ 200.28 Hydrophobic, stable under basic conditions Model compound for synthesis studies
N,N'-Bis(2-Diethylaminoethyl) Oxamide 2-Diethylaminoethyl C₁₄H₂₈N₄O₂ 284.40 Liquid at room temperature Intermediate in specialty chemical synthesis

Key Research Findings

  • Corrosion Inhibition : HAO demonstrates 85–95% inhibition efficiency for iron in 3.5% NaCl, attributed to its hydroxynaphthylidene groups forming protective chelates on metal surfaces .
  • Material Science : BHEOD-modified polyurethane foams exhibit enhanced compressive strength (20–30% increase) and thermal stability compared to unmodified analogs, making them suitable for industrial insulation .
  • However, related phosphorodiamidate metabolites (e.g., 2-carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) lack cytotoxicity, indicating complex metabolic pathways .

Biological Activity

N,N'-Bis(2-chloroethyl)oxamide, a synthetic organic compound with the molecular formula C6_6H10_{10}Cl2_2N2_2O2_2, is recognized for its significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its oxamide structure, which features two chloroethyl groups that contribute to its reactivity and potential therapeutic applications.

This compound acts primarily as an alkylating agent , meaning it can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and other cellular components. This interaction can lead to modifications that disrupt normal cellular processes, including:

  • Inhibition of DNA replication : The chloroethyl groups can alkylate DNA bases, leading to cross-linking and the formation of DNA adducts that hinder replication and transcription.
  • Alteration of protein function : By modifying amino acid residues within proteins, the compound can affect enzyme activity and signal transduction pathways.

The mechanism of action involves the nucleophilic attack by biological macromolecules on the electrophilic chloroethyl groups, resulting in covalent modifications that can trigger cytotoxic effects in cells, particularly in cancerous tissues .

Biological Activity and Applications

Research has demonstrated that this compound exhibits notable anticancer properties . It has been studied across various cancer cell lines, showing potential as an inhibitor of tumor growth. The following are key findings from recent studies:

  • Cytotoxicity : Studies indicate that this compound induces cytotoxic effects in several cancer cell lines through its alkylating action .
  • Mechanistic Insights : Interaction studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry have elucidated its binding affinities with biomolecules, providing insights into how it influences cellular signaling pathways related to cancer progression .
  • Therapeutic Potential : Its ability to disrupt essential cellular processes positions this compound as a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

Compound NameChemical FormulaKey FeaturesBiological Activity
N,N'-Bis(2-chloroethyl)ureaC6_6H10_{10}Cl2_2N2_2OSimilar reactivity; used in agricultural chemistryModerate cytotoxic effects
N,N'-Bis(3-chloropropyl)oxalamideC7_7H12_{12}Cl2_2N2_2O2_2Exhibits similar biological activity; longer alkyl chainSignificant anticancer properties
N,N'-Diethyl oxalamideC6_6H10_{10}N2_2O2_2Less reactive; primarily used as a solventMinimal biological activity
N,N'-Bis(4-methylbenzyl)oxalamideC17_{17}H20_{20}N2_2O2_2Enhanced stability; explored for polymer applicationsLimited anticancer activity

Case Studies

  • Study on Cytotoxic Effects : A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on human leukemia cells. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Study : Another research investigation utilized mass spectrometry to track the formation of DNA adducts upon treatment with this compound. The study concluded that the compound effectively alkylates guanine residues in DNA, leading to increased apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N,N'-Bis(2-chloroethyl)oxamide, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound is synthesized via nucleophilic substitution of N,N'-Bis(2-hydroxyethyl)oxamide with 2-chloroethylamine hydrochloride. Key steps include controlling reaction temperature (≤60°C) to avoid decomposition and maintaining anhydrous conditions to prevent hydrolysis of the chloroethyl groups. Solvent choice (e.g., acetonitrile or xylene) impacts reaction efficiency, with reflux durations typically 8–12 hours. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Verify absence of residual hydroxyl groups (δ 3.5–4.0 ppm for –CH2Cl vs. δ 3.2–3.4 ppm for –CH2OH) .
  • LC-MS (ESI) : Confirm molecular ion peak at m/z 213.06 (C6H10Cl2N2O2) and monitor for byproducts like unreacted diol intermediates .
  • Elemental analysis : Match calculated vs. experimental C, H, N, and Cl content (e.g., C: 33.83%, Cl: 33.27%) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Answer : The compound hydrolyzes in humid conditions, releasing HCl gas. Store under inert gas (N2/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) and avoid prolonged exposure to light, which accelerates degradation. Regular stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in alkylation reactions?

  • Answer : The 2-chloroethyl groups undergo SN2 nucleophilic substitution, targeting nucleophilic sites (e.g., thiols or amines in biomolecules). Comparative studies with analogs like cyclophosphamide reveal slower kinetics due to the oxamide bridge reducing electrophilicity. DFT calculations can model transition states to predict regioselectivity .

Q. How does the crystal structure of this compound influence its physicochemical properties?

  • Answer : X-ray crystallography (using SHELX programs) shows a planar oxamide core with chloroethyl groups in gauche conformation, facilitating π-stacking in solid state. This arrangement increases melting point (168–172°C) and reduces solubility in nonpolar solvents. Hydrogen bonding with water (logP ≈ 0.5) explains moderate aqueous solubility (40 g/L) .

Q. What advanced analytical techniques resolve contradictions in reported toxicity data for this compound?

  • Answer : Discrepancies in acute toxicity (e.g., LD50 ranges) arise from impurity profiles. Use:

  • GC-MS : Detect volatile degradation products (e.g., ethylenimine derivatives).
  • HPLC-UV/Vis : Quantify hydrolyzed byproducts like oxalic acid.
  • In vitro assays : Compare cytotoxicity (e.g., IC50 in leukemia cell lines) against reference alkylating agents .

Q. What experimental design optimizes the synthesis of this compound derivatives for targeted drug delivery?

  • Answer : Introduce functional groups (e.g., PEG chains) via post-synthetic modification. Use a DoE (Design of Experiments) approach to vary:

  • Molar ratios (1:2 to 1:4 for diol:chloroethylamine).
  • Catalysts (e.g., K2CO3 for deprotonation).
  • Reaction time (8–24 hrs).
    Monitor progress via FTIR (C=O stretch at 1650 cm⁻¹) and validate bioactivity via SPR binding assays .

Q. Methodological Resources

  • Spectral Libraries : Reference SDBS KBr spectra for IR peak assignments .
  • Safety Protocols : Follow TCI America guidelines for PPE (nitrile gloves, OSHA-approved respirators) and waste disposal .
  • Crystallography : Use SHELXL for refinement; CCDC deposition recommended for novel derivatives .

Properties

IUPAC Name

N,N'-bis(2-chloroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2N2O2/c7-1-3-9-5(11)6(12)10-4-2-8/h1-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAULJMMFLVLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)C(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292568
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16813-43-7
Record name 16813-43-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(2-chloroethyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide
2-Bromo-4-methylbenzenesulfonate
2-Bromo-4-methylbenzenesulfonate
N,N'-Bis(2-chloroethyl)oxamide

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